![molecular formula C10H15NS B14240246 (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine CAS No. 496051-03-7](/img/structure/B14240246.png)
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-Methyl-1-thiaspiro[45]dec-3-en-2-imine is a nitrogen-containing heterocyclic compound This compound is characterized by a unique spiro structure, which includes a sulfur atom within a five-membered ring fused to a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine typically involves the condensation of sulfur-containing compounds with nitrogen-containing precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions, often using a base such as sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The spiro structure allows for nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.
Mécanisme D'action
The mechanism of action of (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine involves its interaction with specific molecular targets. The nitrogen and sulfur atoms in the spiro structure can form coordination complexes with metal ions, influencing enzymatic activity and cellular pathways. The compound may also interact with nucleic acids and proteins, modulating their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: A compound with fluorescence properties and applications in medicine and materials science.
Uniqueness
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine is unique due to its spiro structure, which imparts distinct chemical reactivity and stability. The presence of both sulfur and nitrogen atoms allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Propriétés
Numéro CAS |
496051-03-7 |
|---|---|
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.30 g/mol |
Nom IUPAC |
N-methyl-1-thiaspiro[4.5]dec-3-en-2-imine |
InChI |
InChI=1S/C10H15NS/c1-11-9-5-8-10(12-9)6-3-2-4-7-10/h5,8H,2-4,6-7H2,1H3 |
Clé InChI |
KREWVZDMXQDKKI-UHFFFAOYSA-N |
SMILES canonique |
CN=C1C=CC2(S1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
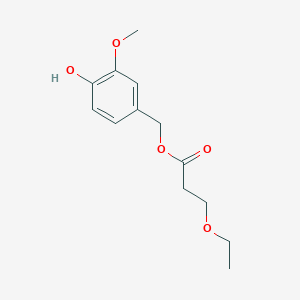
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
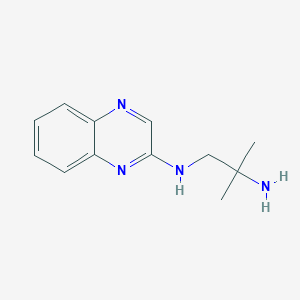
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
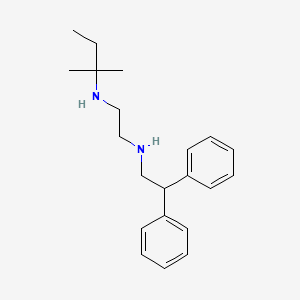
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
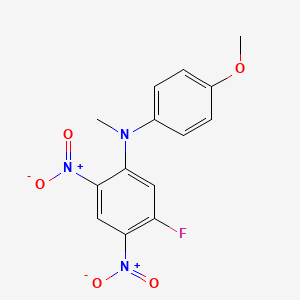

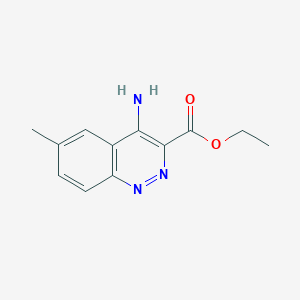
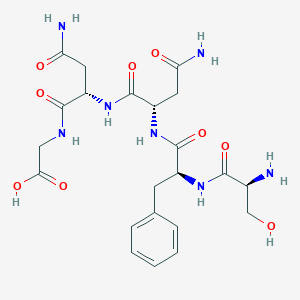
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

